N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
Description
This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs:
- 1,2,4-Triazole core: Known for its role in hydrogen bonding and metabolic stability .
- Thiophene moiety: Enhances electronic interactions and bioavailability .
- p-Tolyl-substituted dihydropyrazole: Contributes to steric bulk and target selectivity.
- Nitrobenzamide group: Associated with improved biological activity, particularly in antimicrobial and antimycobacterial contexts .
The nitro group at the benzamide position may enhance electron-withdrawing effects, influencing reactivity and binding affinity .
Properties
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N7O4S2/c1-21-9-11-24(12-10-21)29-18-27(30-8-5-17-46-30)38-40(29)32(42)20-47-34-37-36-31(39(34)28-7-4-6-22(2)23(28)3)19-35-33(43)25-13-15-26(16-14-25)41(44)45/h4-17,29H,18-20H2,1-3H3,(H,35,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDYOZQLXOLMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of 1,2,4-Triazole Derivatives
Pyrazole-Containing Analogues
The dihydropyrazole motif in the target compound is structurally related to:
- 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole : This group is shared with compound 312699-23-3 (), which features a trifluoromethylpyrimidine instead of a triazole. The replacement of pyrimidine with triazole in the target compound may alter solubility and target specificity .
- N-methyl-3-oxobutanamide-pyrazol derivatives (): These compounds show antibacterial activity, suggesting that the pyrazole-thiazole architecture in the target molecule could similarly target microbial enzymes .
Nitro-Substituted Bioactive Compounds
- Nitroimidazole vs. Nitrofuryl Derivatives : demonstrates that nitroimidazole derivatives lack antimycobacterial activity, whereas nitrothiophen-containing analogs (like the target compound’s thiophene-nitro combination) show promise. This supports the hypothesis that the nitro-thiophene synergy in the target compound may enhance efficacy .
- Nitrobenzamide Pharmacophores : The 4-nitrobenzamide group is a critical feature in HDAC inhibitors and antimicrobial agents. Computational similarity indexing (e.g., Tanimoto coefficient) could compare the target compound with SAHA-like molecules, though direct data is unavailable .
Thiophene and Thieno Derivatives
- Thieno[2,3-d]pyrimidines (): These derivatives, such as 8a–8j, exhibit broad-spectrum antimicrobial activity. The target compound’s thiophene moiety may confer similar properties, though its triazole core could reduce toxicity compared to pyrimidine-based systems .
- Thiophene-2-carboxamides : reports these as potent antifungal agents. The thiophene in the target compound may similarly engage fungal cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
